gamma-Oxo-1-adamantanebutyric acid

Description

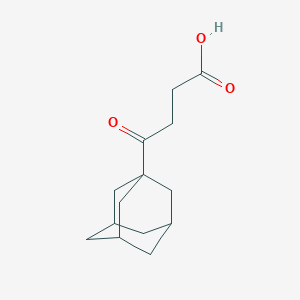

γ-Oxo-1-adamantanebutyric acid (CAS 15037-75-9) is a rigid adamantane derivative functionalized with a γ-oxo-butyric acid chain. Its molecular formula is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol. The compound’s unique structure balances lipophilicity (from the adamantane) and hydrophilic interactions (from the carboxylic acid and ketone groups), enabling applications in drug design and polymer chemistry .

Properties

CAS No. |

15037-75-9 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

4-(1-adamantyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C14H20O3/c15-12(1-2-13(16)17)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,16,17) |

InChI Key |

JOMLUJFKSUOYTA-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CCC(=O)O |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CCC(=O)O |

Other CAS No. |

15037-75-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

| Compound Name | CAS | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| γ-Oxo-1-adamantanebutyric acid | 15037-75-9 | C₁₄H₂₀O₃ | Adamantane, γ-oxo, butyric acid | 236.31 | Drug intermediates, polymers |

| 1-Adamantanecarboxylic acid | 828-51-3 | C₁₁H₁₆O₂ | Adamantane, carboxylic acid | 180.24 | Pharmaceuticals, coatings |

| γ-Oxo-1-pyrenebutyric acid | 7499-60-7 | C₂₀H₁₄O₃ | Pyrene, γ-oxo, butyric acid | 302.33 | Fluorescent probes, sensors |

| 3,5-Dimethyl-1-adamantanecarboxylic acid | 14670-94-1 | C₁₃H₂₀O₂ | Adamantane, methyl, carboxylic acid | 208.30 | Catalysis, surfactants |

Key Observations :

- γ-Oxo-1-adamantanebutyric acid vs. 1-Adamantanecarboxylic acid : The addition of a γ-oxo-butyric acid chain increases molecular weight by 56.07 g/mol and introduces a ketone group, enhancing hydrogen-bonding capacity and solubility in polar solvents compared to the simpler carboxylic acid derivative .

- γ-Oxo-1-adamantanebutyric acid vs. γ-Oxo-1-pyrenebutyric acid: Replacing adamantane with pyrene (a polycyclic aromatic hydrocarbon) shifts applications from rigid scaffolds in drug design to fluorescence-based technologies due to pyrene’s optical properties .

- γ-Oxo-1-adamantanebutyric acid vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.